molecular formula C16H20ClN5O2 B2406980 (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034633-30-0

(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2406980
CAS No.: 2034633-30-0
M. Wt: 349.82
InChI Key: XTNKEIYAPGBAGV-UHFFFAOYSA-N
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Description

The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone involves a series of synthetic steps typically starting with the functionalization of the pyrimidine ring. Key steps include the chlorination of pyrimidine and subsequent nucleophilic substitution with piperidine. The final step usually involves the coupling of the pyrimidine-piperidine intermediate with the pyrazole derivative. Common conditions include the use of organic solvents such as dichloromethane and catalysts like palladium compounds under controlled temperatures.

Industrial Production Methods

Scaling up to industrial production often involves similar synthetic routes but optimized for cost-efficiency and yield. Automation and continuous flow reactors may be employed to ensure consistent quality and safety. Large-scale production would also incorporate rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly on the pyrazole ring, potentially yielding hydroxylated derivatives.

  • Reduction: : Reduction can occur at the carbonyl group, converting it into a hydroxyl group.

  • Substitution: : The chloropyrimidine moiety is susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reactions are typically performed under inert atmosphere conditions to prevent unwanted side reactions.

Major Products Formed

Major products from these reactions include hydroxylated pyrazole derivatives, reduced alcohol forms, and various substituted pyrimidine products, depending on the specific conditions and reagents used.

Scientific Research Applications

The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone has been studied for:

  • Chemistry: : As a potential ligand in coordination chemistry and a building block for more complex molecules.

  • Biology: : Investigated for its binding affinity to various biological targets such as enzymes and receptors.

  • Medicine: : Potential use as a therapeutic agent due to its biological activities, including anti-inflammatory and antimicrobial properties.

  • Industry: : Applications in material science for creating specialized coatings or polymers with unique properties.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and pyrazole-based molecules, such as:

  • 5-chloropyrimidin-2-yl)methanone: : Known for its antimicrobial properties.

  • 1,3,5-trimethyl-1H-pyrazol-4-yl derivatives: : Used in medicinal chemistry for their anti-inflammatory effects.

This compound stands out due to its unique combination of pyrimidine and pyrazole rings, potentially offering a broader range of biological activities and applications.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2/c1-10-14(11(2)21(3)20-10)15(23)22-6-4-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNKEIYAPGBAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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